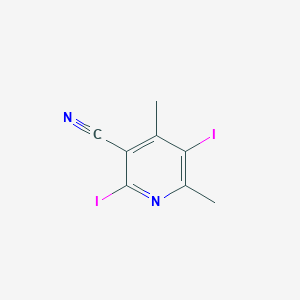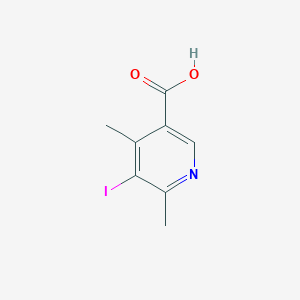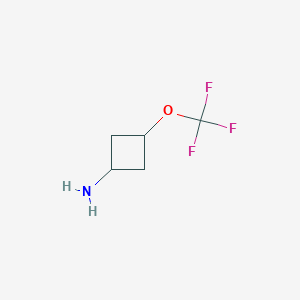
2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H6I2N2. It is characterized by the presence of two iodine atoms, two methyl groups, and a cyano group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile typically involves halogenation reactions of pyridine derivatives. One common method is the iodination of 4,6-dimethylpyridine-3-carbonitrile using iodine in the presence of a suitable catalyst. The reaction conditions include controlling the temperature and solvent to ensure the selective introduction of iodine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atoms can be oxidized to form iodine-containing derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine monochloride.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodo-oxides.
Reduction Products: Amine derivatives such as 2,5-diiodo-4,6-dimethylpyridine-3-amine.
Substitution Products: Alkyl or aryl-substituted derivatives of the pyridine ring.
科学的研究の応用
2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano group and iodine atoms play crucial roles in these interactions, influencing the compound's binding affinity and specificity.
類似化合物との比較
2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
2,5-Diiodo-4,6-dimethylpyridine-3-carboxamide: This compound differs by having a carboxamide group instead of a cyano group, leading to different reactivity and applications.
2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid: This compound features a carboxylic acid group, which introduces additional functional properties.
The uniqueness of this compound lies in its combination of iodine atoms and cyano group, which provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2,5-diiodo-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQPSHWRXEFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B8093038.png)
![2-[2-(Methylaminomethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B8093045.png)







![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride](/img/structure/B8093114.png)




